molecular formula C5H2FN3 B13114149 2-Fluoropyrimidine-4-carbonitrile

2-Fluoropyrimidine-4-carbonitrile

Katalognummer: B13114149
Molekulargewicht: 123.09 g/mol
InChI-Schlüssel: WMHQXDSNMCPWNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoropyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidine-4-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction results in the substitution of the chlorine atom with a fluorine atom, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

    Reduction Products: Reduced derivatives such as dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Fluoropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Fluoropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The compound’s ability to participate in hydrogen bonding and van der Waals interactions further enhances its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

    5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5-position of the pyrimidine ring.

    2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.

    4-Fluoropyrimidine: Another fluorinated pyrimidine with the fluorine atom at the 4-position.

Uniqueness: 2-Fluoropyrimidine-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H2FN3

Molekulargewicht

123.09 g/mol

IUPAC-Name

2-fluoropyrimidine-4-carbonitrile

InChI

InChI=1S/C5H2FN3/c6-5-8-2-1-4(3-7)9-5/h1-2H

InChI-Schlüssel

WMHQXDSNMCPWNQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.